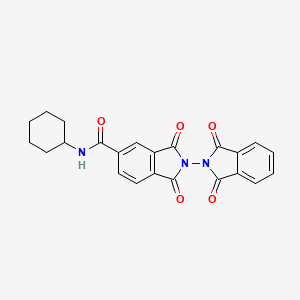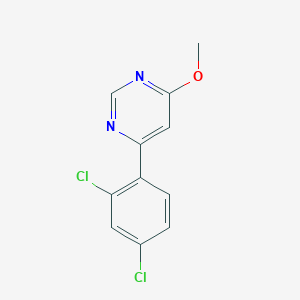![molecular formula C20H19N3OS B3944478 N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B3944478.png)
N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-1-naphthamide
描述
N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-1-naphthamide, commonly known as DAPH, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DAPH is a synthetic compound that belongs to the family of naphthamides, which are known for their diverse biological activities. DAPH has been the subject of extensive research over the past few decades, and its potential applications in various fields have been explored.
作用机制
The mechanism of action of DAPH is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell proliferation and survival. DAPH has been shown to inhibit the activity of the enzyme PARP-1, which is involved in repairing damaged DNA. This leads to the accumulation of DNA damage in cancer cells, eventually leading to their death.
Biochemical and Physiological Effects:
DAPH has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including PARP-1 and caspases, which are involved in cell proliferation and survival. DAPH has also been shown to induce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells. Additionally, DAPH has been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using DAPH in lab experiments is its stability under normal laboratory conditions. DAPH is a synthetic compound that can be easily synthesized in large quantities, making it readily available for use in experiments. However, one of the limitations of using DAPH is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
未来方向
There are several future directions for research on DAPH. One area of research is the development of new cancer therapies based on DAPH. Studies have shown that DAPH has potent anti-cancer properties, and further research is needed to fully understand its mechanism of action and to develop new therapies based on this compound. Another area of research is the exploration of DAPH's potential applications in the treatment of inflammatory diseases. Studies have shown that DAPH has anti-inflammatory properties, and further research is needed to explore its potential as a treatment for diseases such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion:
In conclusion, DAPH is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. DAPH has been shown to have potent anti-cancer properties and has potential applications in the treatment of inflammatory diseases. Further research is needed to fully understand the mechanism of action of DAPH and to develop new therapies based on this compound.
科学研究应用
DAPH has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of DAPH is in the field of cancer research. Studies have shown that DAPH has potent anti-cancer properties and can inhibit the growth of cancer cells. DAPH has been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a promising candidate for the development of new cancer therapies.
属性
IUPAC Name |
N-[[4-(dimethylamino)phenyl]carbamothioyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c1-23(2)16-12-10-15(11-13-16)21-20(25)22-19(24)18-9-5-7-14-6-3-4-8-17(14)18/h3-13H,1-2H3,(H2,21,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZRBDSKXOVSKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[3-(5-methyl-2-furyl)butyl]-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B3944395.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B3944406.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-nitrobenzyl)piperazine](/img/structure/B3944411.png)


![1-(3-fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3944423.png)
![ethyl 1-{3-[(3-chlorophenyl)amino]-3-oxopropyl}-3-piperidinecarboxylate](/img/structure/B3944431.png)
![N-[2-(benzoylamino)benzoyl]-N-(3-methoxyphenyl)phenylalaninamide](/img/structure/B3944434.png)
![methyl 6-ethyl-2-{[(3-nitro-1H-pyrazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3944442.png)

![4-[({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)methyl]benzoic acid](/img/structure/B3944451.png)
![4-butyl-7-[(4-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B3944455.png)

